A Technical Guide to 2-(Chloromethyl)pyrimidin-4-amine: Properties, Reactivity, and Applications in Drug Discovery
A Technical Guide to 2-(Chloromethyl)pyrimidin-4-amine: Properties, Reactivity, and Applications in Drug Discovery
Introduction
2-(Chloromethyl)pyrimidin-4-amine is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. Its structure incorporates a pyrimidine ring, a "privileged scaffold" that forms the core of numerous biologically active compounds, including many approved drugs.[1][2][3] The molecule's utility is primarily derived from the reactive chloromethyl group at the 2-position, which serves as a versatile chemical handle for introducing the pyrimidin-4-amine moiety into a wide array of molecular architectures.[1][2] This reactivity makes it an essential building block for constructing libraries of compounds for structure-activity relationship (SAR) studies, particularly in the pursuit of novel therapeutic agents like kinase inhibitors.[2][4]
This guide provides a comprehensive overview of the chemical properties, reactivity profile, synthetic applications, and safety considerations for 2-(Chloromethyl)pyrimidin-4-amine, designed for researchers and scientists engaged in synthetic chemistry and drug discovery.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and analytical methods.
Chemical and Physical Properties
The key physicochemical properties of 2-(Chloromethyl)pyrimidin-4-amine are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(chloromethyl)pyrimidin-4-amine | [5] |
| Synonyms | 4-amino-2-chloromethylpyrimidine, 2-chloromethyl-4-amino-pyrimidine | [6] |
| CAS Number | 79651-35-7 | [6] |
| Molecular Formula | C₅H₆ClN₃ | [5][6] |
| Molecular Weight | 143.57 g/mol | [5][6] |
| Appearance | Solid / Crystalline Solid | [6] |
| Purity | Typically ≥95% - 98% | [6] |
| Monoisotopic Mass | 143.02502 Da | [5] |
Spectroscopic Profile
Detailed, publicly available spectral data for 2-(Chloromethyl)pyrimidin-4-amine is limited. However, its expected spectral characteristics can be predicted based on its structure and by comparison with closely related analogues like 2-(Chloromethyl)pyrimidine hydrochloride.[1][7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methylene protons of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom will deshield these protons, resulting in downfield chemical shifts. For the analogue 2-(Chloromethyl)pyrimidine hydrochloride in DMSO-d₆, signals are observed around ~9.0 ppm (doublet), ~7.8 ppm (triplet), and ~4.8 ppm (singlet) for the ring and methylene protons, respectively.[7] Similar shifts would be anticipated for 2-(Chloromethyl)pyrimidin-4-amine, with additional signals corresponding to the amine protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon of the chloromethyl group is expected to be significantly influenced by the electronegativity of the attached chlorine atom.[7]
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to its molecular weight. Predicted analysis for the [M+H]⁺ adduct shows an m/z of 144.03230.[5] Fragmentation patterns would likely involve the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H stretching of the amine group, C-H stretching of the aromatic ring and methylene group, C=N and C=C stretching vibrations within the pyrimidine ring, and a C-Cl stretching vibration.[8]
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(Chloromethyl)pyrimidin-4-amine is centered on the reactivity of its chloromethyl group.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group.[4] The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[4][9] This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4]
The general transformation allows for the displacement of the chloride ion by various nucleophiles, including:
-
Amines (Primary and Secondary): To form 2-((amino)methyl)pyrimidine derivatives.[4]
-
Thiols: To generate 2-((thio)methyl)pyrimidine derivatives.[4]
-
Alcohols/Phenols: To produce 2-((alkoxy/phenoxy)methyl)pyrimidine derivatives.[4]
This versatile reactivity enables the facile introduction of the pyrimidin-4-amine scaffold into larger, more complex molecules.
Factors Influencing Reactivity
While highly useful, the reactivity can sometimes be sluggish. Factors to consider include:
-
Solubility: Ensuring all reactants are fully dissolved is crucial. Solvent systems like DMF, acetonitrile, or ethanol are commonly used.[4][9]
-
Basicity: When using the hydrochloride salt form of related pyrimidines, a base (e.g., K₂CO₃, Et₃N, DIPEA) is required to neutralize the HCl and free the pyrimidine base for reaction.[4][9] This is also pertinent for the title compound to scavenge the HCl generated during substitution.
-
Competing Reactions: Under harsh conditions (high temperatures, strong nucleophiles), nucleophilic aromatic substitution (SₙAr) on the pyrimidine ring itself can become a competing pathway, although this is generally less favorable.[9]
Application in Drug Discovery
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Synthesis of Kinase Inhibitors
A primary application of 2-(Chloromethyl)pyrimidin-4-amine and its analogues is in the synthesis of protein kinase inhibitors.[4] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[2] Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine core effectively mimics the purine ring of ATP, allowing it to bind within the kinase's active site, often interacting with the crucial hinge region.[1]
The ability to use the chloromethyl group to append various functionalities allows for the systematic exploration of the chemical space around the pyrimidine core, a key strategy in optimizing inhibitor potency and selectivity.[4]
Experimental Protocols
The following is a generalized, self-validating protocol for a typical nucleophilic substitution reaction. Researchers must optimize conditions for their specific nucleophile and substrate.
General Protocol for Reaction with an Amine Nucleophile
-
Reaction Setup: To a solution of 2-(Chloromethyl)pyrimidin-4-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.2 eq.).
-
Nucleophile Addition: Add the desired amine nucleophile (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a temperature between 50-80 °C. The choice of temperature is critical; higher temperatures may lead to decomposition or side reactions.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the solids.[9]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[9]
-
If necessary, perform an aqueous workup by diluting the residue with water and extracting with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.[10]
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired 2-((amino)methyl)pyrimidin-4-amine derivative.[9][10]
Safety and Handling
Proper handling of 2-(Chloromethyl)pyrimidin-4-amine is essential due to its potential hazards. Information is often extrapolated from safety data sheets of structurally similar compounds.
-
Hazard Identification: Compounds in this class are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11][12] They may also cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[13] Wear appropriate PPE, including:
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[12][13]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[12][13]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[12][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[13]
-
In all cases of exposure, consult a physician immediately.[12][13]
-
References
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2-Chloro-N-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet. (2025-08-01). Angene Chemical. Retrieved from [Link]
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2-(chloromethyl)pyrimidin-4-amine (C5H6ClN3). (n.d.). PubChemLite. Retrieved from [Link]
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2-Chloro-5-methylpyridin-4-amine. (n.d.). PubChem. Retrieved from [Link]
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4-Amino-5-(chloromethyl)-2-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
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One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. Retrieved from [Link]
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2-((Tert-butyldimethylsilyl)oxy)acetaldehyde. (n.d.). PubChem. Retrieved from [Link]
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One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). PubMed. Retrieved from [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). ACS Publications. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]
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